(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide
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Overview
Description
(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide is a chemical compound that features a piperidine ring substituted with a 4-fluoro-2-hydroxyphenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide typically involves the reaction of 4-fluorobenzohydrazide with 2-hydroxypropiophenone in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-fluoro-N′-(1-(2-hydroxyphenyl)propylidene)benzohydrazide
- (2-Fluoro-4-hydroxyphenyl)boronic acid
- Fluorinated Pyridines
Uniqueness
(4-Fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide stands out due to its specific substitution pattern and the presence of both a piperidine ring and a fluorinated phenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15BrFNO2 |
---|---|
Molecular Weight |
304.15 g/mol |
IUPAC Name |
(4-fluoro-2-hydroxyphenyl)-piperidin-4-ylmethanone;hydrobromide |
InChI |
InChI=1S/C12H14FNO2.BrH/c13-9-1-2-10(11(15)7-9)12(16)8-3-5-14-6-4-8;/h1-2,7-8,14-15H,3-6H2;1H |
InChI Key |
RJNVCKLDGLTYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)O.Br |
Origin of Product |
United States |
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